
N-(pyridin-4-yl)benzamide
Overview
Description
N-(pyridin-4-yl)benzamide is an organic compound that features a benzamide moiety linked to a pyridine ring at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, material science, and coordination chemistry. The presence of both amide and pyridine functionalities allows it to participate in diverse chemical reactions and form complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(pyridin-4-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(pyridin-4-yl)benzoic acid.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-(pyridin-4-yl)benzoic acid.
Reduction: N-(pyridin-4-yl)benzylamine.
Substitution: N-(4-nitropyridin-4-yl)benzamide, N-(4-bromopyridin-4-yl)benzamide.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Rho-associated Kinase-1 (ROCK1)
N-(pyridin-4-yl)benzamide derivatives have been investigated for their role as inhibitors of Rho-associated kinase-1 (ROCK1), a target implicated in cardiovascular diseases and cancer. Studies utilizing molecular modeling techniques such as molecular docking and molecular dynamics simulations have demonstrated that these compounds exhibit significant binding affinities to ROCK1. The structure-activity relationship (SAR) analysis through 3D-QSAR methods has been employed to predict the activity of various derivatives, leading to the design of more potent ROCK1 inhibitors .
Table 1: Summary of ROCK1 Inhibitory Activity of this compound Derivatives
Compound Name | IC50 (µM) | Binding Affinity (kcal/mol) |
---|---|---|
This compound | 5.6 | -9.5 |
4-(N-(pyridin-4-yl)benzamido)-2-methylphenol | 3.2 | -10.2 |
N-(ethyl-pyridin-4-yl)benzamide | 2.8 | -11.0 |
1.2 Antimicrobial Properties
Preliminary studies have indicated that related benzamide derivatives possess antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Materials Science Applications
2.1 Spin-Crossover Frameworks
This compound has been utilized as a ligand in the synthesis of two-dimensional Hofmann frameworks, which exhibit spin-crossover (SCO) properties. These frameworks demonstrate cooperative SCO transitions facilitated by hydrogen bonding interactions from the amide group and aromatic contacts from the ligand itself. Studies have shown that the incorporation of this ligand enhances the thermal stability and hysteresis loop width of the SCO transition .
Table 2: Spin-Crossover Properties of Hofmann Frameworks Incorporating this compound
Framework Composition | Transition Temperature (K) | Hysteresis Width (K) |
---|---|---|
Pd(benpy) | 201 | 17 |
Pt(benpy) | 208 | 8 |
Fe(benpy)(CN)4 | 220 | 20 |
Biochemical Applications
3.1 Protein-Ligand Interactions
The ability of this compound to form hydrogen bonds and π–π stacking interactions makes it an attractive candidate for studying protein-ligand interactions in biochemical assays. Its structural features allow it to bind effectively to various biological targets, which can be exploited for drug design and development .
Mechanism of Action
The mechanism of action of N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include hydrogen bonding, π-π interactions, and coordination bonds.
Comparison with Similar Compounds
N-(pyridin-4-yl)benzamide can be compared with other similar compounds such as:
- N-(pyridin-2-yl)benzamide
- N-(pyridin-3-yl)benzamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness: The uniqueness of this compound lies in its ability to form stable complexes with metals and its versatile reactivity due to the presence of both amide and pyridine functionalities. This makes it a valuable compound in the synthesis of coordination polymers and metal-organic frameworks, as well as in medicinal chemistry for drug development.
Biological Activity
N-(pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antifungal agent. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzamide structure with a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 198.22 g/mol. The presence of the nitrogen atom in the pyridine ring enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a series of derivatives were synthesized and evaluated for their inhibitory effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). One notable derivative showed IC50 values of 1.03 μM against A549 cells, 1.15 μM against HeLa cells, and 2.59 μM against MCF-7 cells, indicating significantly higher activity compared to the standard drug Golvatinib .
Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines
Compound | A549 (μM) | HeLa (μM) | MCF-7 (μM) |
---|---|---|---|
Compound 40 | 1.03 | 1.15 | 2.59 |
Golvatinib | 2.68 | 3.10 | 5.50 |
The structure-activity relationship (SAR) analysis indicated that modifications such as the introduction of specific side groups significantly enhance the inhibitory activity against these cancer cell lines .
Antifungal Activity
This compound also exhibits antifungal properties by acting as an inhibitor of succinate dehydrogenase (SDH), an enzyme critical for cellular respiration in fungi. Inhibition of SDH disrupts energy metabolism in fungal cells, making it a promising candidate for antifungal therapies. The effective concentration (EC50) reported for this compound against pathogens like Valsa mali and Sclerotinia sclerotiorum was found to be 0.58 mg/L .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound acts as an inhibitor for various kinases and enzymes involved in cancer progression and fungal metabolism.
- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells, which is crucial for their anticancer effects .
- Molecular Docking Studies : Computational studies reveal that this compound derivatives bind effectively to active sites on target proteins, enhancing their inhibitory potency .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Cancer Treatment : A study involving a derivative demonstrated significant tumor reduction in xenograft models when administered at low doses over several weeks.
- Fungal Infections : In vitro assays confirmed that the compound effectively reduced fungal growth in cultures treated with this compound derivatives.
Q & A
Q. Basic: What are the optimized synthetic routes for N-(pyridin-4-yl)benzamide and its derivatives?
Methodological Answer:
The synthesis of N-(pyridin-4-yl)benzamide derivatives typically involves multi-step reactions, starting with the acylation of pyridinylamines. A general procedure includes:
- Step 1: Dissolving N-(pyridin-4-yl)benzamide precursors in acetonitrile (MeCN).
- Step 2: Adding alkylating agents (e.g., RI, where R = iPr, nBu, or Oct) under reflux conditions (80°C for 18 hours).
- Step 3: Cooling the mixture and precipitating the product with diethyl ether (Et₂O) .
Key Optimization Factors:
Parameter | Optimal Condition |
---|---|
Solvent | MeCN |
Temperature | 80°C |
Reaction Time | 18 hours |
Workup | Et₂O precipitation |
This method yields high-purity products suitable for further functionalization. Derivatives like 2-chloro-5-nitro-N-(pyridin-4-yl)benzamide (CAS: EEY) require additional nitration or halogenation steps .
Q. Basic: How is this compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (250 MHz, DMSO-d6): Peaks for pyridinyl protons appear at δ 8.5–8.7 ppm, while benzamide aromatic protons resonate at δ 7.4–7.9 ppm .
- ¹³C NMR (62.9 MHz): Carbonyl carbons (C=O) are observed at ~167 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 161.17 for smaller derivatives) confirm molecular weight .
- X-ray Crystallography: Used to determine torsional angles (e.g., Φ1 = 15.2°, Φ2 = 22.7° for N-(4-iodophenyl) derivatives) and electrostatic potential maps .
Properties
IUPAC Name |
N-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-9H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVOLKZHJEWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200259 | |
Record name | Benzamide, N-4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-44-3 | |
Record name | N-(4-Pyridyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5221-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-benzamido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-4-pyridylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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